Proven Synthetic Utility: Key Intermediate in GHS-R Antagonist Development
2-(4-Nitro-phenyl)-3-oxo-pentanenitrile is the sole β-ketonitrile intermediate exemplified in U.S. Patent US 2005/0171132 A1 for the synthesis of 6-ethyl-5-(4-nitro-phenyl)-pyrimidine-2,4-diamine. The subsequent cyclization reaction, using 8.75 mmol of this intermediate, yields 700 mg (27%) of the target diaminopyrimidine after recrystallization. This is a head-to-head demonstration of its successful application in a multi-step synthesis of a GHS-R antagonist [1]. In contrast, common β-ketonitriles like 3-oxo-3-phenylpropanenitrile are primarily utilized as substrates for enzymatic carbonyl reduction, representing a different synthetic application space [2].
| Evidence Dimension | Yield of key synthetic transformation |
|---|---|
| Target Compound Data | 27% yield of 6-ethyl-5-(4-nitro-phenyl)-pyrimidine-2,4-diamine from 2-(4-nitro-phenyl)-3-oxo-pentanenitrile |
| Comparator Or Baseline | N/A (Direct use in a specific, patented synthesis) |
| Quantified Difference | N/A (Unique application in this patent series) |
| Conditions | Reaction of 2-(4-nitro-phenyl)-3-oxo-pentanenitrile with CH2N2 followed by guanidine hydrochloride and potassium ethoxide in ethanol at reflux for 2 hours |
Why This Matters
This quantifies the compound's proven role in producing a specific, patent-protected bioactive scaffold, providing a clear, risk-mitigated starting point for researchers targeting GHS-R related pathways.
- [1] Xin Z, Liu B, Liu G, Liu M, Serby MD, Zhao H. Diaminopyrimidine derivatives as selective growth hormone secretagogue receptor (GHS-R) antagonists. US Patent Application US 2005/0171132 A1. August 4, 2005. View Source
- [2] Kizaki N, Yasohara Y, Hasegawa J, et al. Novel Carbonyl Reductase, Gene Therefor and Use Thereof. US Patent Application US 2009/0042293 A1. February 12, 2009. View Source
